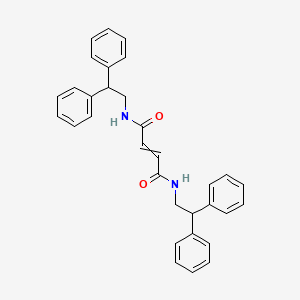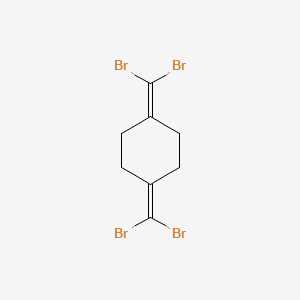
1,4-Bis(dibromomethylidene)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(dibromomethylidene)cyclohexane is a chemical compound with the molecular formula C8H10Br4 It is characterized by a cyclohexane ring with two dibromomethylidene groups attached at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dibromomethylidene)cyclohexane typically involves the bromination of 1,4-bis(methylene)cyclohexane. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction conditions usually include maintaining the temperature at around room temperature and ensuring the reaction mixture is stirred continuously to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards.
化学反応の分析
Types of Reactions
1,4-Bis(dibromomethylidene)cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The dibromomethylidene groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1,4-bis(methylene)cyclohexane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 1,4-bis(methoxymethylidene)cyclohexane or other substituted derivatives.
Reduction: Formation of 1,4-bis(methylene)cyclohexane.
Oxidation: Formation of 1,4-cyclohexanedicarboxylic acid or other oxidized products.
科学的研究の応用
1,4-Bis(dibromomethylidene)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Potential use in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
作用機序
The mechanism of action of 1,4-Bis(dibromomethylidene)cyclohexane involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1,4-Bis(bromomethyl)cyclohexane: Similar in structure but with bromomethyl groups instead of dibromomethylidene groups.
1,4-Dibromocyclohexane: Contains bromine atoms directly attached to the cyclohexane ring.
1,4-Bis(methylene)cyclohexane: The precursor to 1,4-Bis(dibromomethylidene)cyclohexane, with methylene groups instead of dibromomethylidene groups.
Uniqueness
This compound is unique due to the presence of two dibromomethylidene groups, which impart distinct chemical reactivity and potential applications compared to its similar compounds. The dibromomethylidene groups provide sites for further chemical modification, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
214779-00-7 |
|---|---|
分子式 |
C8H8Br4 |
分子量 |
423.76 g/mol |
IUPAC名 |
1,4-bis(dibromomethylidene)cyclohexane |
InChI |
InChI=1S/C8H8Br4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H2 |
InChIキー |
XZTYAOMANZCVLW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(Br)Br)CCC1=C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
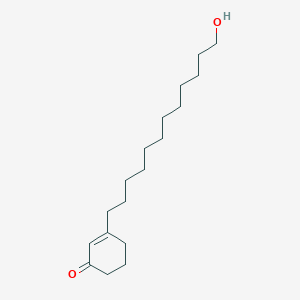
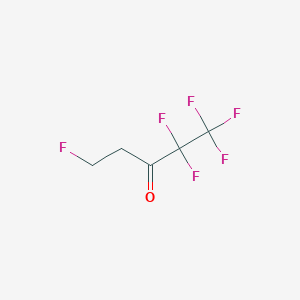
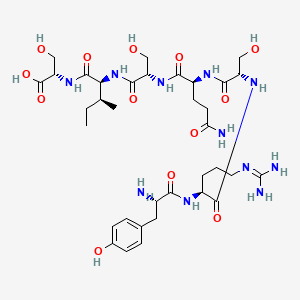
![N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14237630.png)
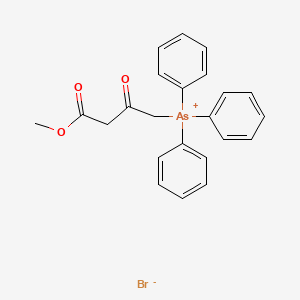
![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
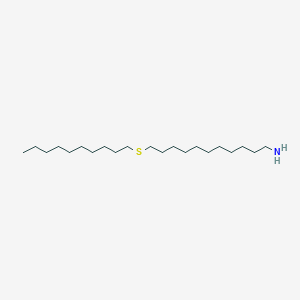
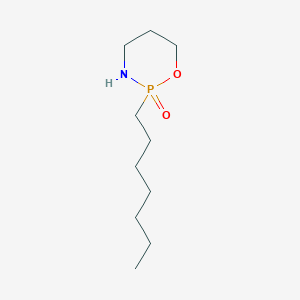
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)

